molecular formula C8H13N3O5S B15133247 2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-sulfanylidene-1,2,4-triazinan-5-one

2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-sulfanylidene-1,2,4-triazinan-5-one

Cat. No.: B15133247
M. Wt: 263.27 g/mol
InChI Key: AANUPISZJRISFA-SHUUEZRQSA-N
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Description

2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-sulfanylidene-1,2,4-triazinan-5-one is a complex organic compound characterized by its unique structure, which includes a dihydroxy oxolane ring and a sulfanylidene triazinanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-sulfanylidene-1,2,4-triazinan-5-one typically involves multiple steps. The starting materials often include a protected form of the oxolane ring and a precursor for the triazinanone moiety. The synthesis may involve:

    Protection and Deprotection Steps: Protecting groups are used to shield reactive hydroxyl groups during intermediate steps.

    Formation of the Oxolane Ring: This step involves cyclization reactions under acidic or basic conditions.

    Introduction of the Sulfanylidene Group: This is achieved through nucleophilic substitution reactions, often using thiol reagents.

    Final Deprotection: Removal of protecting groups to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to lower activation energy and increase reaction rates.

    Purification Techniques: Such as crystallization, chromatography, and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-sulfanylidene-1,2,4-triazinan-5-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The sulfanylidene group can be reduced to a thiol or thioether.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanylidene group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as thiols or amines for substitution reactions.

Major Products

    Oxidation Products: Ketones or aldehydes derived from the hydroxyl groups.

    Reduction Products: Thiols or thioethers from the sulfanylidene group.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-sulfanylidene-1,2,4-triazinan-5-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or as a component in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-sulfanylidene-1,2,4-triazinan-5-one involves its interaction with specific molecular targets. The compound may:

    Bind to Enzymes: Inhibiting or modulating their activity.

    Interact with DNA or RNA: Affecting gene expression or replication processes.

    Modulate Cellular Pathways: Influencing signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-sulfanylidene-1,2,4-triazinan-5-one
  • 2-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-sulfanylidene-1,2,4-triazinan-5-one

Uniqueness

The uniqueness of 2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-sulfanylidene-1,2,4-triazinan-5-one lies in its specific stereochemistry and the presence of both the oxolane ring and the sulfanylidene triazinanone moiety. This combination of structural features imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H13N3O5S

Molecular Weight

263.27 g/mol

IUPAC Name

2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-sulfanylidene-1,2,4-triazinan-5-one

InChI

InChI=1S/C8H13N3O5S/c12-2-3-5(14)6(15)7(16-3)11-8(17)10-4(13)1-9-11/h3,5-7,9,12,14-15H,1-2H2,(H,10,13,17)/t3-,5-,6-,7-/m1/s1

InChI Key

AANUPISZJRISFA-SHUUEZRQSA-N

Isomeric SMILES

C1C(=O)NC(=S)N(N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

C1C(=O)NC(=S)N(N1)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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